4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine
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Overview
Description
4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction. Common reagents used in these steps include organometallic catalysts and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carbonyl derivatives: These compounds share the benzothiophene core and exhibit similar chemical properties.
Azetidine-containing compounds: Compounds with azetidine rings are known for their stability and reactivity.
Pyridine derivatives: Pyridine-containing compounds are widely studied for their diverse biological activities.
Uniqueness
4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity provides a versatile platform for exploring new chemical reactions and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-benzothiophen-2-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C18H16N2O2S/c1-12-8-14(6-7-19-12)22-15-10-20(11-15)18(21)17-9-13-4-2-3-5-16(13)23-17/h2-9,15H,10-11H2,1H3 |
InChI Key |
GSANWMKOYXFTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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